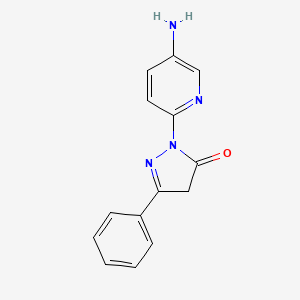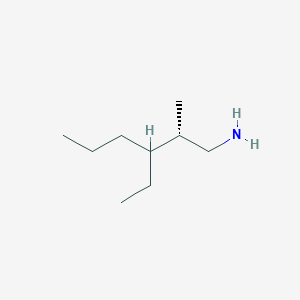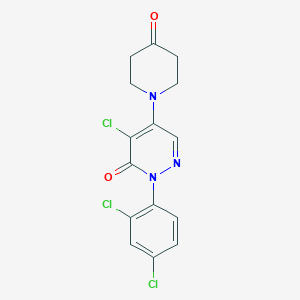
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone, commonly known as 5-chloro-2-chlorophenyl-4-oxopiperidine-3-pyridazinone (CPCOP), is a novel compound with promising potential in scientific research applications. CPCOP is a unique compound that combines the properties of both a pyridazinone and a piperidine, making it an attractive candidate for a range of research applications.
Applications De Recherche Scientifique
Pharmacological Potential
Research indicates that compounds with pyridazinone structures, such as the one , have been associated with various biological activities. Notably, pyridazinones have been explored for their potential as selective cyclooxygenase (COX) inhibitors. A specific compound, ABT-963, a vicinally disubstituted pyridazinone, has demonstrated significant COX-2 inhibition, improved solubility, oral anti-inflammatory potency, and gastric safety in animal models. These findings suggest that structurally related pyridazinones could be investigated for their pharmacological potential in treating inflammation and pain associated with conditions like arthritis (Asif, 2016).
Environmental Remediation
The presence of chlorophenol compounds, structurally related to the chlorophenyl component of the compound , in wastewater from the pesticide industry highlights the environmental impact of such chemicals. Studies focusing on wastewater treatment have shown that combinations of biological processes and granular activated carbon can effectively remove a wide range of toxic pollutants, including chlorophenols, by 80-90%. This suggests potential research avenues in exploring similar compounds for their behavior in environmental systems and their removal from wastewater (Goodwin et al., 2018).
Toxicity and Environmental Impact
Chlorophenols, sharing structural similarity with the dichlorophenyl part of the compound, have been extensively reviewed for their environmental impact. They exert moderate toxic effects on both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. The persistence and bioaccumulation potential of these compounds raise concerns about their environmental safety. This context suggests the importance of assessing related compounds for their environmental fate, toxicity, and remediation strategies (Krijgsheld & Gen, 1986).
Antioxidant and Radical Scavenging Activity
Compounds with azolo[d]pyridazinone structures, which are chemically related to the compound , have been associated with diverse pharmacological activities, including antioxidant and radical scavenging activities. This suggests potential research applications in exploring antioxidant properties and mechanisms of action for novel compounds within this chemical class (Tan & Ozadali Sari, 2020).
Propriétés
IUPAC Name |
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c16-9-1-2-12(11(17)7-9)21-15(23)14(18)13(8-19-21)20-5-3-10(22)4-6-20/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQHIECFPZNULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C(=O)N(N=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

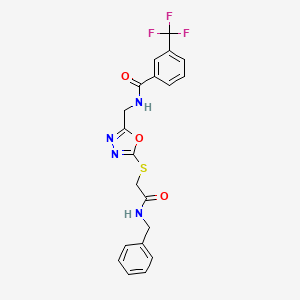

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)
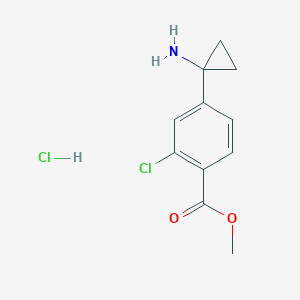

![[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate](/img/structure/B2560241.png)
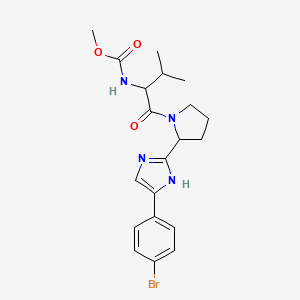


![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2560248.png)
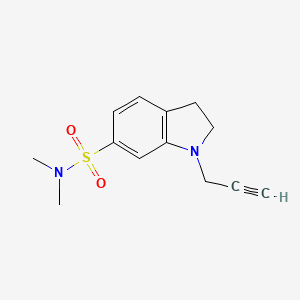
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
